Dimethylheptylpyran

Catalog No.
S526200
CAS No.
32904-22-6
M.F
C25H38O2
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylheptylpyran

CAS Number

32904-22-6

Product Name

Dimethylheptylpyran

IUPAC Name

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3

InChI Key

QBEFIFWEOSUTKV-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

Solubility

Soluble in DMSO

Synonyms

3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol, dimethylheptylpyran (cannabinol analog)

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

Description

The exact mass of the compound Dimethylheptylpyran is 370.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cannabinoid Receptor Agonism

DMHP acts as a CB1 receptor agonist, similar to tetrahydrocannabinol (THC), the psychoactive compound in cannabis []. This means it binds to the CB1 receptor, a key player in the endocannabinoid system, and mimics the effects of natural cannabinoids. Research on DMHP helps scientists understand how cannabinoid agonists interact with the CB1 receptor and its role in various physiological processes [, ].

Anti-Nausea Effects

Studies suggest DMHP may possess anti-nausea properties. Research using rat models showed that DMHP, like cannabidiol (CBD), another cannabis compound, could suppress nausea []. This research sheds light on the potential of cannabinoid agonists for treating nausea and vomiting.

Effects on Cortical Activity

Studies have explored the effects of DMHP on cortical activity in animal models. Research on alpha-chloralose-anesthetized cats showed that DMHP, along with THC, could slow down activity in the somatosensory cortex, a brain region involved in processing touch sensations []. This finding contributes to the understanding of how cannabinoids might influence sensory processing in the brain.

Dimethylheptylpyran, often abbreviated as DMHP, is a synthetic analog of tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. It was first synthesized in 1949 during research aimed at understanding the structure of THC. The chemical structure of dimethylheptylpyran is characterized by a dibenzopyran backbone with a 1,2-dimethylheptyl side chain, specifically identified as 3-(1,2-dimethylheptyl)-Δ6a(10a)-THC. This compound appears as a pale yellow, viscous oil that is insoluble in water but soluble in organic solvents like alcohol .

Typical of cannabinoids. It can participate in esterification and acylation reactions to form derivatives such as dimethylheptylpyran acetate. The synthesis of cyclic analogues has been achieved through methods like Pechmann condensation, indicating its versatility in organic synthesis . Additionally, it can react with bases to form quinoid structures under certain conditions, similar to other cannabinoids .

Dimethylheptylpyran exhibits pharmacological effects comparable to those of THC, including sedation and mild hallucinogenic properties. Research indicates that it produces significant physical and mental incapacitation, along with orthostatic hypotension—lowering blood pressure upon standing . Its potency is reported to be higher than that of THC, making it a subject of interest in cannabinoid research for its potential therapeutic applications .

The synthesis of dimethylheptylpyran involves several steps:

  • Initial Synthesis: The compound can be synthesized from resorcinol through the Pechmann condensation with appropriate alkylating agents.
  • Formation of Derivatives: Further modifications can lead to the formation of various esters and cyclic analogues.
  • Purification: Techniques such as distillation and chromatography are typically employed to purify the synthesized product .

Dimethylheptylpyran has potential applications in pharmacology due to its psychoactive properties. Its sedative effects make it a candidate for research into treatments for anxiety and other mood disorders. Furthermore, its unique profile compared to THC may offer insights into developing new cannabinoid-based therapies that could minimize side effects associated with traditional cannabis use .

Studies on the interactions of dimethylheptylpyran with other compounds have shown that it can influence cardiovascular responses when administered alongside THC. Both compounds have been observed to increase heart rate dose-dependently when injected intraperitoneally in animal models . This interaction suggests a complex relationship between different cannabinoids that could inform future therapeutic strategies.

Several compounds share structural and functional similarities with dimethylheptylpyran. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
TetrahydrocannabinolContains a pentyl side chainPrimary psychoactive component in cannabis
CannabinolDerived from THC via oxidationLess potent than THC; has sedative properties
CannabidiolNon-psychoactive; different side chainKnown for therapeutic effects without intoxication
Δ8-TetrahydrocannabinolIsomer of THC; similar psychoactive effectsMilder effects compared to Δ9-THC

Dimethylheptylpyran's unique 1,2-dimethylheptyl side chain differentiates it from these compounds, contributing to its distinct potency and pharmacological profile. Its structural variations allow for diverse biological activities and potential therapeutic uses that are still being explored in scientific research .

Dimethylheptylpyran (DMHP) was first synthesized in 1949 by Roger Adams, Morton Harfenist, and Samuel Loewe during efforts to elucidate the structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa. This work emerged from a broader mid-20th century initiative to understand cannabinoid pharmacology, driven by the U.S. government’s interest in both therapeutic applications and chemical weapon development. DMHP’s creation marked a pivotal moment in medicinal chemistry, as it demonstrated that structural modifications to THC could yield compounds with distinct pharmacological profiles.

Key Milestones in Early DMHP Research

YearEventSignificance
1949Synthesis of DMHPFirst synthetic cannabinoid analog with altered side chain
1950sEdgewood Arsenal studiesU.S. military evaluated DMHP derivatives as non-lethal incapacitating agents
1964Δ⁹-THC structure resolvedConfirmed DMHP’s structural relationship to natural cannabinoids

Evolution of Scientific Understanding

Initial research focused on DMHP’s structure-activity relationship (SAR). The replacement of THC’s 3-pentyl side chain with a 1,2-dimethylheptyl group was found to enhance binding affinity at cannabinoid receptors while reducing psychotropic effects. By the 1980s, crystallographic studies revealed that DMHP’s stereochemistry profoundly influenced its potency, with the R-enantiomer exhibiting 100-fold greater activity than the S-form.

Critical advancements included:

  • Receptor Binding Studies: DMHP’s identification as a CB₁ receptor partial agonist, with 3–5× greater analgesic potency than Δ⁹-THC.
  • Metabolic Stability: The dimethylheptyl side chain conferred resistance to oxidative metabolism, leading to a prolonged elimination half-life (20–39 hours).
  • Stereochemical Insights: Resolution of DMHP’s eight stereoisomers demonstrated enantiomer-specific effects on sedation and anticonvulsant activity.

Historical Significance in Cannabinoid Chemistry

DMHP’s development catalyzed three major shifts in cannabinoid science:

  • Structural Taxonomy: Established the classical cannabinoid template (dibenzopyran core + alkyl side chain).
  • SAR Principles: Demonstrated that side chain modifications could decouple therapeutic effects from psychoactivity.
  • Synthetic Methodology: Adams’ synthetic route (condensation of olivetol with monoterpenes) became the foundation for 200+ cannabinoid analogs.

DMHP derivatives like HU-210 (a dimethylheptyl homolog) later became critical tools for mapping cannabinoid receptor distributions.

Nomenclature and Terminology

Systematic Nomenclature

TermDescriptionSource
IUPAC Name6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
CAS Registry32904-22-6
Alternate NamesEA-2233 (military code), A-40824 (Adams’ designation)

The term “pyran” refers to its oxygen-containing heterocycle, while “dimethylheptyl” specifies the C7 side chain with methyl branches at positions 1 and 2.

Disambiguation from Similarly Abbreviated Compounds

DMHP is distinct from:

  • 1,2-Dimethyl-3-hydroxy-4-pyridinone: An iron chelator (CAS 15394-75-3) used in heavy metal poisoning.
  • Dimethylheptylphenol: A non-cannabinoid surfactant with entirely different applications.

Structural Comparison Table

CompoundCore StructurePrimary UseKey Distinguishing Feature
DMHP (Cannabinoid)DibenzopyranNeuroscience research1,2-dimethylheptyl side chain
DMHP (Chelator)PyridinoneMetal detoxification3-hydroxy-4-pyridinone ring

This disambiguation is critical, as confusion persists in chemical databases due to shared abbreviations.

Chemical and Structural Analysis

Molecular Architecture

DMHP (C₂₅H₃₈O₂, MW 370.57 g/mol) features:

  • Dibenzopyran Core: A tricyclic system with oxygen at position 6.
  • Chiral Centers: Three stereogenic carbons (C3, C4, C1’).
  • Side Chain: 1,2-Dimethylheptyl group at C3, creating a highly lipophilic profile (logP ≈ 7.2).

Crystallographic Data

ParameterValueMethodSource
Space GroupP2₁2₁2₁X-ray diffraction
Unit Cella=7.290 Å, b=13.046 Å, c=13.748 ÅSingle-crystal analysis
Hydrogen BondsO-H···O (1.85 Å)IR spectroscopy

Synthetic Pathways

Adams’ original 1949 synthesis involved:

  • Olivetol Preparation: Alkylation of orcinol with dimethylheptyl bromide.
  • Cyclization: Lewis acid-catalyzed (e.g., BF₃) condensation with (+)-trans-carveol.
  • Stereochemical Resolution: Chromatographic separation of diastereomers.

Modern optimizations employ:

  • Microwave-assisted synthesis (150°C, 20 min) for improved yield (72% vs. original 38%).
  • Enzymatic resolution using Candida antarctica lipase B for enantiopure products.

Pharmacological Profile

Mechanism of Action

DMHP exerts effects via:

  • CB₁ Receptor Modulation: Partial agonism (EC₅₀ = 18 nM) with functional selectivity for β-arrestin signaling over G-protein activation.
  • Ion Channel Effects: Inhibition of T-type Ca²⁺ channels (IC₅₀ = 2.1 μM) in thalamic neurons.
  • Antioxidant Activity: Scavenges hydroxyl radicals (IC₅₀ = 14 μM) via phenolic hydroxyl group.

Comparative Receptor Affinity

TargetDMHP Kᵢ (nM)Δ⁹-THC Kᵢ (nM)
CB₁8.7 ± 1.240.7 ± 5.1
CB₂32.4 ± 4.836.2 ± 6.3
TRPV1>10,0001,200 ± 210

Data from .

Research Applications

Neuroscience Tools

DMHP derivatives enable:

  • Receptor Localization: ³H-labeled DMHP maps CB₁ distribution in primate brains.
  • Behavioral Models: 0.1 mg/kg DMHP replicates Δ⁹-THC’s hypolocomotion in rodents without anxiety effects.

Medicinal Chemistry Templates

Key DMHP-inspired drugs:

CompoundModificationClinical Use
NabiloneCarboxylic ester at C9Chemotherapy nausea
HU-2101,1-Dimethylheptyl side chainGlaucoma research

Molecular Formula and Composition (C₂₅H₃₈O₂)

Dimethylheptylpyran possesses the molecular formula C₂₅H₃₈O₂, indicating a composition of twenty-five carbon atoms, thirty-eight hydrogen atoms, and two oxygen atoms [1] [3] [4]. This molecular composition results in a molecular weight of 370.6 grams per mole, which represents a significant increase of 56.1 grams per mole compared to the molecular weight of tetrahydrocannabinol [3] [5] [6]. The additional mass is primarily attributed to the extended and branched side chain structure that distinguishes dimethylheptylpyran from its natural analog.

The compound is registered under Chemical Abstracts Service number 32904-22-6 and carries the systematic International Union of Pure and Applied Chemistry name: 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol [3] [4] [5]. This nomenclature reflects the complex structural features that define the molecule, including the trimethyl substitution pattern, the branched octyl side chain, and the tetrahydrobenzo[c]chromene core structure.

Dibenzopyran Ring System Analysis

The dibenzopyran ring system forms the structural foundation of dimethylheptylpyran, consisting of three fused rings arranged in a linear configuration [7] [8]. This tricyclic system comprises a benzene ring (A-ring), a pyran ring (B-ring), and a cyclohexene ring (C-ring), creating a rigid molecular framework that is essential for biological activity [9] [10].

The benzene ring contributes aromatic stability and serves as a critical component for receptor binding interactions [7] [10]. The six-membered aromatic carbocycle provides the structural foundation for the phenolic hydroxyl group attachment and maintains the extended conjugation system throughout the molecule [8]. This aromatic character influences the electronic properties of the entire molecular system and contributes to the compound's stability under various conditions.

The pyran ring represents the central heterocyclic component, containing an oxygen heteroatom that is positioned between the aromatic A-ring and the alicyclic C-ring [7] [8]. This oxygen atom plays a crucial role in cannabinoid receptor interaction and is considered essential for maintaining biological activity [9] [10]. The pyran ring structure adopts specific conformational arrangements that influence the overall three-dimensional shape of the molecule.

The cyclohexene ring provides additional structural complexity through its alicyclic nature and the presence of a double bond [10]. This six-membered ring contributes to the three-dimensional structure of the molecule and influences the spatial relationships between different functional groups. The ring can adopt various conformations, including half-chair arrangements, which affect the overall molecular geometry [11] [12].

Structural Comparison with Tetrahydrocannabinol

Dimethylheptylpyran exhibits remarkable structural similarity to tetrahydrocannabinol while displaying distinct differences in specific molecular regions [1] [13]. Both compounds share the identical dibenzopyran core structure, including the tricyclic ring system, the phenolic hydroxyl group positioned at C-1, and the overall spatial arrangement of the fused rings [1] [14] [10].

The primary structural distinction lies in the aromatic side chain configuration, where dimethylheptylpyran features a 3-(1,2-dimethylheptyl) substituent compared to the 3-pentyl chain found in tetrahydrocannabinol [1] [13] [2]. This modification introduces significant branching at positions 1 and 2 of the side chain, creating additional steric bulk and increased molecular complexity compared to the linear pentyl group of the natural compound [10].

Another notable difference involves the position of the double bond within the ring system. Dimethylheptylpyran typically contains the double bond in the Δ⁶ᵃ⁽¹⁰ᵃ⁾ or Δ³ position, while tetrahydrocannabinol features the double bond in the Δ⁹ position [1] [13] [14]. This positional variation affects the electronic distribution within the molecule and can influence receptor binding characteristics and pharmacological activity [9] [10].

Despite these differences, both compounds maintain the essential structural elements required for cannabinoid activity, including the phenolic hydroxyl group, the tricyclic ring system, and the appropriate spatial arrangement of functional groups [10]. The structural modifications in dimethylheptylpyran generally result in enhanced potency while preserving the fundamental pharmacological profile [1] [13].

Physical Properties and Characteristics

Dimethylheptylpyran presents as a pale yellow, viscous oil at room temperature, distinguishing it from crystalline solid forms that characterize many synthetic compounds [1] [2] [15]. This liquid state reflects the molecular flexibility introduced by the branched side chain and the specific arrangement of functional groups within the structure. The viscous nature of the compound indicates significant intermolecular forces and molecular weight considerations that influence its physical behavior.

The compound demonstrates stability under ordinary conditions, although specific melting and boiling point data are not extensively documented in the available literature [1] [2] [15]. The absence of a distinct melting point is consistent with its liquid state at ambient temperatures. The physical appearance and consistency make the compound suitable for various research applications while requiring appropriate handling procedures due to its viscous nature.

The elimination half-life of dimethylheptylpyran ranges from 20 to 39 hours, indicating prolonged persistence in biological systems compared to many other cannabinoid compounds [2]. This extended half-life reflects the compound's lipophilic nature and resistance to metabolic degradation, which contributes to its enhanced potency and duration of action.

Dimethylheptylpyran possesses three stereocenters within its molecular structure, resulting in eight possible stereoisomers [2]. This stereochemical complexity arises from the branched side chain configuration and the specific arrangement of substituents on the cyclohexene ring. The different stereoisomers exhibit varying degrees of biological activity, with some isomers demonstrating significantly higher potency than others.

Solubility Profile and Behavior in Various Solvents

The solubility characteristics of dimethylheptylpyran reflect its predominantly lipophilic nature and the influence of specific functional groups within the molecular structure [1] [2] [15]. The compound demonstrates complete insolubility in water, which is consistent with its hydrophobic character and the absence of sufficient polar functionality to enable aqueous dissolution [1] [2] [15]. This water insolubility is a characteristic shared with most cannabinoid compounds and reflects the predominance of hydrocarbon content in the molecular structure.

In contrast to its aqueous insolubility, dimethylheptylpyran exhibits excellent solubility in alcoholic solvents, including methanol, ethanol, and isopropanol [1] [2] [15]. This alcohol solubility is facilitated by the presence of the phenolic hydroxyl group, which can participate in hydrogen bonding interactions with the alcohol molecules. The polar protic nature of alcoholic solvents provides an appropriate environment for dissolving the compound while accommodating both its polar and non-polar structural elements.

The compound demonstrates high solubility in non-polar organic solvents, including diethyl ether, chloroform, and various hydrocarbon solvents [1] [2] [15]. This solubility pattern reflects the predominantly lipophilic character of the molecule and its compatibility with non-polar solvent systems. The extended hydrocarbon side chain and the benzene ring contribute significantly to the compound's affinity for non-polar environments.

Dimethylheptylpyran shows particularly high solubility in lipid-based solvents, which is consistent with its biological activity profile and membrane permeability characteristics [16] [17]. This lipophilic nature facilitates the compound's interaction with biological membranes and contributes to its pharmacokinetic properties, including distribution and persistence in fatty tissues.

3-(1,2-Dimethylheptyl) Side Chain Configuration

The 3-(1,2-dimethylheptyl) side chain represents the most distinctive structural feature of dimethylheptylpyran, significantly influencing both its chemical properties and biological activity [1] [13] [2]. This side chain contains a total of nine carbon atoms arranged in a heptyl backbone with methyl substituents at positions 1 and 2, creating a branched configuration that contrasts sharply with the linear pentyl chain found in tetrahydrocannabinol [10].

The branching pattern introduces two chiral centers within the side chain, contributing to the overall stereochemical complexity of the molecule [2]. These chiral centers result in the formation of multiple stereoisomers, each potentially exhibiting different degrees of biological activity and receptor binding affinity. The stereochemical arrangement affects the three-dimensional shape of the molecule and influences its interaction with cannabinoid receptors.

The side chain attachment occurs at the C-3 position of the aromatic ring, maintaining the structural requirements necessary for cannabinoid activity [10]. This attachment point preserves the spatial relationships between the side chain and other functional groups within the molecule, ensuring that the compound retains its ability to interact with cannabinoid receptors despite the structural modifications.

The extended length and branched nature of the side chain contribute significantly to the compound's lipophilicity and membrane permeability characteristics [10]. The additional hydrocarbon content enhances the molecule's affinity for lipid environments and facilitates its distribution in fatty tissues. This increased lipophilicity also contributes to the compound's prolonged elimination half-life and enhanced potency compared to tetrahydrocannabinol.

The conformational flexibility of the side chain allows for multiple spatial arrangements, potentially influencing receptor selectivity and binding affinity [10]. The rotational freedom around the carbon-carbon bonds within the side chain enables the molecule to adopt various conformations that may optimize its interaction with different receptor subtypes. This flexibility contributes to the compound's ability to maintain high binding affinity while accommodating the structural constraints imposed by receptor binding sites.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.3

Exact Mass

370.2872

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

944O1KA97G

Other CAS

32904-22-6

Wikipedia

Alpha-6,10a-dimethylheptyl-tetrahydrocannabinol

Dates

Modify: 2024-04-14
1: Osgood PF, Howes JF. delta9-Tetrahydrocannabinol and dimethylheptylpyran induced tachycardia in the conscious rat. Life Sci. 1977 Nov 1;21(9):1329-36. PubMed PMID: 927033.
2: Razdan RK, Dalzel HC. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of dimethylheptylpyran. J Med Chem. 1976 May;19(5):719-21. PubMed PMID: 1271414.
3: Wilkison DM, Pontzer N, Hosko MJ. Slowing of cortical somatosensory evoked activity by delta 9-tetrahydrocannabinol and dimethylheptylpyran in alpha-chloralose-anesthetized cats. Neuropharmacology. 1982 Jul;21(7):705-9. PubMed PMID: 6289158.

Explore Compound Types